tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate: is a compound of interest in organic chemistry due to its unique structure and reactivity. It contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an isothiocyanate group, which is known for its reactivity in various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general steps are as follows:
- Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in an anhydrous solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition Reactions: The isothiocyanate group can participate in [2+2] and [4+2] cycloaddition reactions with alkenes and dienes to form heterocyclic compounds.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Cycloaddition Reactions: Alkenes or dienes under thermal or photochemical conditions.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Thioureas, carbamates, and dithiocarbamates: from nucleophilic substitution.
Heterocyclic compounds: from cycloaddition reactions.
Amines: from hydrolysis.
Scientific Research Applications
tert-Butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential biological activities.
Comparison with Similar Compounds
tert-Butyl 3-(isothiocyanatomethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives and isothiocyanate-containing compounds:
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound is a precursor in the synthesis of this compound and lacks the isothiocyanate group.
tert-Butyl 3-(cyanoMethylene)azetidine-1-carboxylate: This compound contains a cyano group instead of an isothiocyanate group, leading to different reactivity and applications.
tert-Butyl 3-iodoazetidine-1-carboxylate: This compound contains an iodine atom, which can be used in various cross-coupling reactions.
The uniqueness of this compound lies in its combination of the azetidine ring and the isothiocyanate group, providing a versatile platform for chemical transformations and potential biological activities.
Properties
CAS No. |
2770545-91-8 |
---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.